![molecular formula C12H13ClO4 B14720490 [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate CAS No. 6565-33-9](/img/structure/B14720490.png)
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: is an organic compound that features a dioxolane ring substituted with a chlorophenyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate typically involves the reaction of 2-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with acetic anhydride to introduce the acetate ester group. The reaction conditions often include:
Catalysts: Acid catalysts such as p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Materials Science: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The dioxolane ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: Similar structure but with a different position of the chlorine atom.
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]ethyl acetate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
Structural Features: The specific positioning of the chlorine atom and the acetate group provides unique chemical properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
Propriétés
Numéro CAS |
6565-33-9 |
|---|---|
Formule moléculaire |
C12H13ClO4 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
[2-(2-chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13ClO4/c1-8(14)15-6-9-7-16-12(17-9)10-4-2-3-5-11(10)13/h2-5,9,12H,6-7H2,1H3 |
Clé InChI |
NWLUJBHRXICOMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1COC(O1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
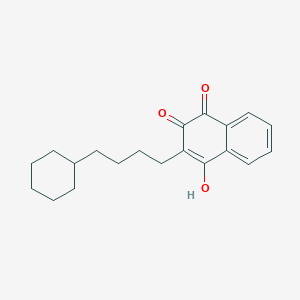

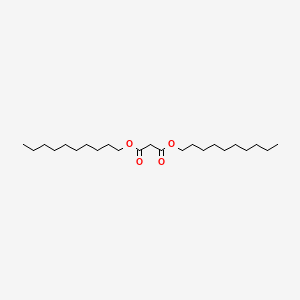
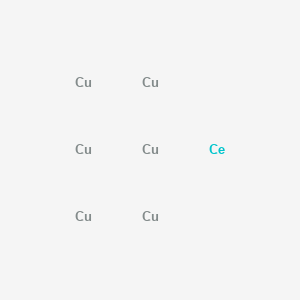
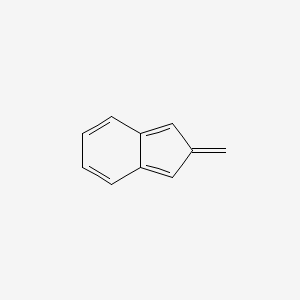
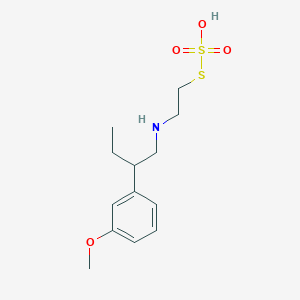

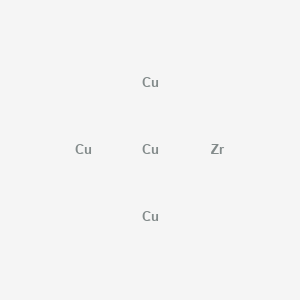
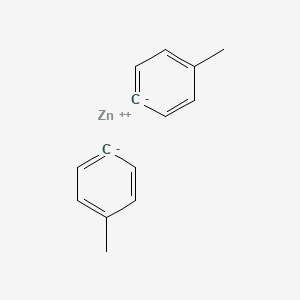
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
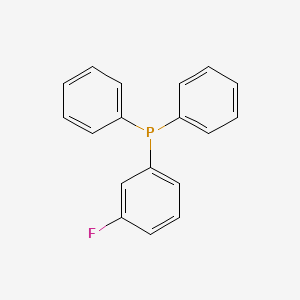

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
